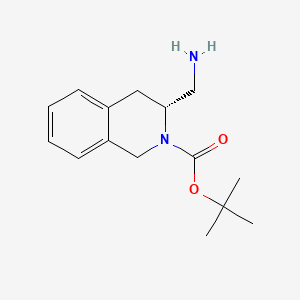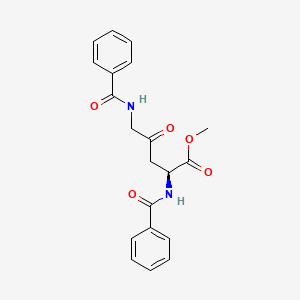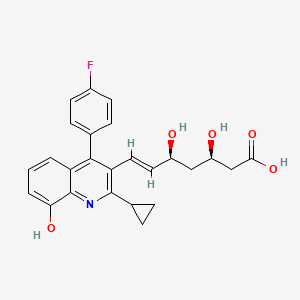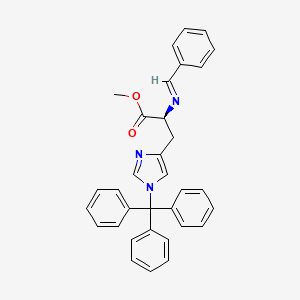
(2R)-2-(3,4-Dihydroxybenzyl)tetrahydrofuran-5-one
Vue d'ensemble
Description
(2R)-2-(3,4-Dihydroxybenzyl)tetrahydrofuran-5-one, also known as DHBT, is a versatile compound that has been studied extensively due to its potential applications in the fields of medicine and biochemistry. DHBT is a naturally occurring compound found in some plants and fungi, and it has been studied for its potential use as an antioxidant, antifungal, and antimicrobial agent. DHBT has also been investigated for its potential use in the synthesis of other compounds and as a building block for drug discovery.
Applications De Recherche Scientifique
Antioxidant Activity
Epicatechin metabolite M6 has been recognized for its potent antioxidant properties. Studies suggest that catechin metabolites like M6, which are degraded by intestinal bacteria, are more easily absorbed in the body . This absorption is crucial because antioxidants play a significant role in neutralizing harmful free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases.
Anti-inflammatory Properties
Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases. Epicatechin metabolite M6 has shown anti-inflammatory effects, which could be beneficial in treating inflammatory conditions and possibly reducing the risk of certain cancers .
Microbial Metabolism
The biotransformation of catechins by intestinal bacteria is an area of interest, as these metabolites, including M6, have shown to be more bioavailable than their parent compounds. This transformation can influence the gut microbiota composition, which is vital for overall health, including digestion, immunity, and even mental health .
Skin Health and Dermatology
Research indicates that catechins can activate collagen synthesis and inhibit the production of enzymes that break down the extracellular matrix, which is beneficial for skin health. M6, with its antioxidant and anti-inflammatory properties, could be used in dermatological applications to prevent or reduce skin damage caused by UV radiation and pollution .
Nutraceuticals and Functional Foods
The health-promoting effects of catechins have led to their incorporation in functional foods and nutraceuticals. M6, due to its enhanced bioavailability, could be used to increase the penetration and absorption of healthy compounds in these products, improving their efficacy .
Propriétés
IUPAC Name |
(5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXXWTPQHVLMQT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one | |
CAS RN |
191666-22-5 | |
| Record name | (-)-5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191666225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-5-(3',4'-DIHYDROXYPHENYL)-.GAMMA.-VALEROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4VT5XM85K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-alpha-)](/img/no-structure.png)









![Methyl [(1-oxido-3-pyridinyl)sulfanyl]acetate](/img/structure/B583308.png)